![molecular formula C21H26FN3O4S B2959954 2-(2-fluorophenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide CAS No. 1021116-93-7](/img/structure/B2959954.png)
2-(2-fluorophenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide
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Description
2-(2-fluorophenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide, also known as FPPP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. FPPP belongs to the class of arylpiperazine-based compounds and has been found to have a high affinity for certain receptors in the brain and central nervous system. In
Scientific Research Applications
Pharmacokinetic and Pharmacodynamic Improvements
Phenylpiperazine derivatives can yield improvements in pharmacokinetics (the movement of drugs within the body) and pharmacodynamics (the effects of drugs and their mechanisms of action). These improvements are useful in various therapeutic areas, diversifying the application and utility of this scaffold .
Serotonin Reuptake Inhibition and Dopamine-D2 Receptor Agonism
Some phenylpiperazine derivatives have a dual mode of action: they can inhibit serotonin reuptake and act as partial agonists on dopamine-D2 receptors. This combination can be beneficial for manufacturing medicaments that give a therapeutic effect .
Acaricidal Activity
Phenylpiperazine derivatives have been studied for their acaricidal activity, which is the ability to kill mites and ticks. This application is significant in agriculture and veterinary medicine to protect crops and animals from mite infestations .
Structure-Function Analysis
Research has been conducted on the structure-function relationship of phenylpiperazine derivatives to identify potent derivatives with lower toxicity, suggesting promise in future applications .
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4S/c22-19-9-4-5-10-20(19)29-17-21(26)23-11-6-16-30(27,28)25-14-12-24(13-15-25)18-7-2-1-3-8-18/h1-5,7-10H,6,11-17H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZZZAYMLDXATJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide |
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